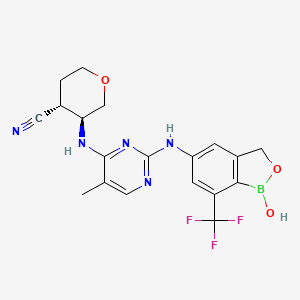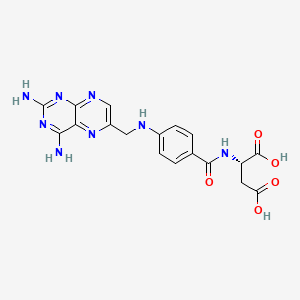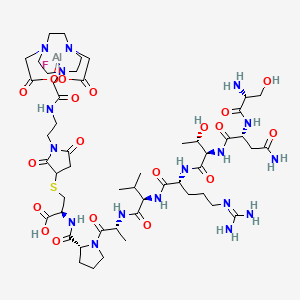
AlF-NOTA-c-d-VAP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AlF-NOTA-c-d-VAP is a peptide-based positron emission tomography (PET) probe designed for targeted tumor imaging of glucose-regulated protein 78 (GRP78). GRP78 is an endoplasmic reticulum chaperone protein that is overexpressed in various cancers, making it a promising target for cancer imaging and therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AlF-NOTA-c-d-VAP involves radiolabeling with fluoride-18 using the aluminum-fluoride method. The process includes the following steps:
Synthesis of D-VAP Peptide Analogues: The D-VAP peptide analogues are synthesized using standard peptide synthesis techniques.
Radiolabeling with Fluoride-18: The synthesized peptide analogues are manually radiolabeled with fluoride-18 using an aluminum-fluoride complex. .
Industrial Production Methods
Currently, the production of this compound is primarily conducted in research laboratories. The industrial production methods would likely involve scaling up the synthesis process while ensuring the maintenance of high radiochemical purity and specific activity.
化学反応の分析
Types of Reactions
AlF-NOTA-c-d-VAP primarily undergoes radiolabeling reactions. The key reaction involved is the formation of the aluminum-fluoride complex with the peptide analogues.
Common Reagents and Conditions
Reagents: Fluoride-18, aluminum-fluoride complex, D-VAP peptide analogues.
Conditions: The radiolabeling reaction is carried out at room temperature and typically takes around 25 minutes to complete
Major Products
The major product formed from the radiolabeling reaction is this compound, which demonstrates high stability in vitro and in vivo .
科学的研究の応用
AlF-NOTA-c-d-VAP has several scientific research applications, particularly in the field of cancer imaging and therapy:
Cancer Imaging: This compound is used as a PET probe for imaging GRP78 in various cancers, including lung, breast, colorectal, head and neck, and liver tumors
Tumor Targeting: The compound exhibits rapid blood clearance and high tumor uptake, making it effective for targeted tumor imaging
Pharmacokinetic Studies: This compound is used in pharmacokinetic studies to evaluate its distribution, stability, and excretion in vivo
作用機序
AlF-NOTA-c-d-VAP exerts its effects by targeting GRP78, a protein that is overexpressed in various cancers. The compound binds to GRP78, allowing for the visualization of tumors through PET imaging. The binding affinity to GRP78 is confirmed through molecular docking simulations and immunohistochemical analyses .
類似化合物との比較
Similar Compounds
[18F]AlF-NOTA-LM3: Another PET probe used for imaging somatostatin receptors in cancer.
[18F]AlF-NOTA-c-DVAP: A similar compound used for imaging GRP78 in cancer.
Uniqueness
AlF-NOTA-c-d-VAP is unique due to its high stability, rapid blood clearance, and high tumor uptake, making it an effective PET probe for targeted tumor imaging of GRP78 .
特性
分子式 |
C51H83AlFN17O19S |
|---|---|
分子量 |
1316.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-4-amino-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-[1-[2-[[2-(5-fluoro-3,7-dioxo-4,6-dioxa-1,9,12-triaza-5-aluminabicyclo[7.5.2]hexadecan-12-yl)acetyl]amino]ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C51H85N17O19S.Al.FH/c1-26(2)40(62-43(79)30(7-5-9-57-51(54)55)59-47(83)41(28(4)70)63-44(80)31(19-35(53)71)60-42(78)29(52)24-69)46(82)58-27(3)48(84)67-11-6-8-33(67)45(81)61-32(50(86)87)25-88-34-20-37(73)68(49(34)85)12-10-56-36(72)21-64-13-15-65(22-38(74)75)17-18-66(16-14-64)23-39(76)77;;/h26-34,40-41,69-70H,5-25,52H2,1-4H3,(H2,53,71)(H,56,72)(H,58,82)(H,59,83)(H,60,78)(H,61,81)(H,62,79)(H,63,80)(H,74,75)(H,76,77)(H,86,87)(H4,54,55,57);;1H/q;+3;/p-3/t27-,28+,29-,30-,31-,32-,33-,34?,40-,41-;;/m1../s1 |
InChIキー |
MQYOQCHBBIWPRV-CMVRQSEYSA-K |
異性体SMILES |
C[C@@H]([C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](C)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CSC2CC(=O)N(C2=O)CCNC(=O)CN3CCN4CCN(CC3)CC(=O)O[Al](OC(=O)C4)F)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


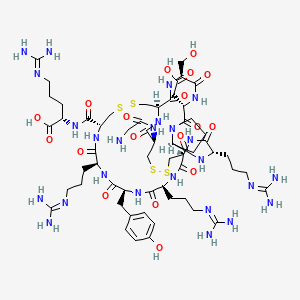
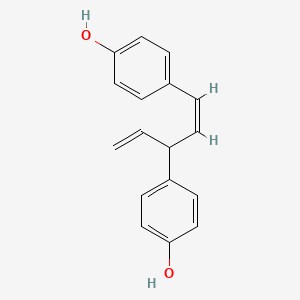


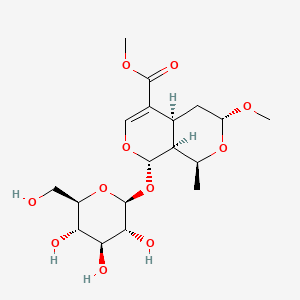
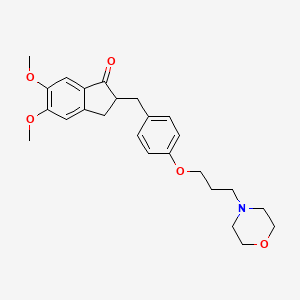
![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)

![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
